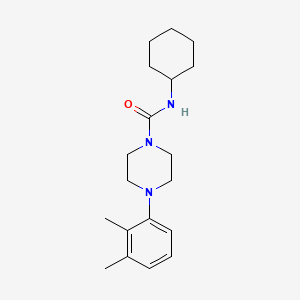
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide (CP-154,526) is a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. It has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression.
Wirkmechanismus
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its effects by selectively blocking the CRF receptor type 1. This receptor is involved in the regulation of the HPA axis, which is responsible for the body's response to stress. By blocking this receptor, N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide reduces the release of stress hormones such as cortisol, which can have a calming effect on the body.
Biochemical and Physiological Effects
Studies have shown that N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to reduce the release of stress hormones such as cortisol in response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is its selectivity for the CRF receptor type 1, which reduces the potential for off-target effects. However, one limitation of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is its relatively short half-life, which can make dosing and administration more challenging.
Zukünftige Richtungen
For research on N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide include investigating its potential use in the treatment of other stress-related disorders such as post-traumatic stress disorder (PTSD). In addition, further studies are needed to better understand the long-term effects of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide on the HPA axis and other physiological systems. Finally, the development of more potent and longer-lasting CRF receptor type 1 antagonists may provide new therapeutic options for stress-related disorders.
Synthesemethoden
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound that can be prepared by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with cyclopentylamine to form the corresponding amide. Subsequent reactions involve the use of reagents such as thionyl chloride, sodium hydride, and acetic anhydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-7-10(15-8(2)12-7)11(14)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMGKLNYSKOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-Cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

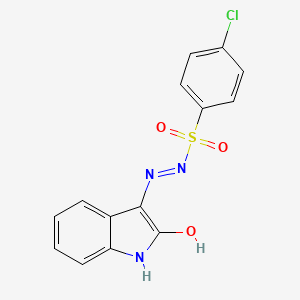
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)
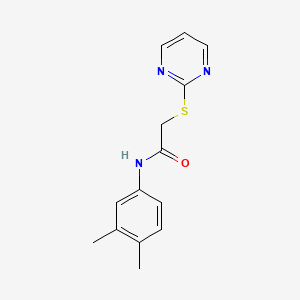
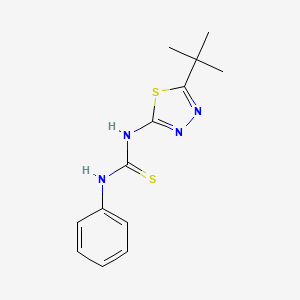
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)

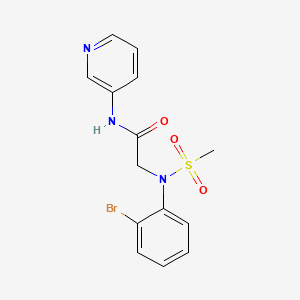
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
